Cyclopropanecarboxamide, 1-amino-N-phenyl-
Description
Contextualization within Cyclopropane (B1198618) Chemistry and Its Significance in Organic Synthesis
The cyclopropane ring, a C3H6 hydrocarbon, is the smallest stable cycloalkane. Its carbon-carbon bonds are bent, resulting in what is known as Walsh orbitals, which give the cyclopropane ring some properties akin to a double bond. This unique electronic structure makes cyclopropanes valuable intermediates in organic synthesis, participating in a variety of ring-opening and rearrangement reactions.
The incorporation of a cyclopropane moiety into a larger molecule can have profound effects on its biological activity. The rigid nature of the ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. Furthermore, the cyclopropane group can act as a metabolically stable bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond.
The synthesis of cyclopropanes can be achieved through various methods, including:
Cycloaddition reactions: Reactions of carbenes or carbenoids with alkenes are a common method for forming cyclopropane rings.
Intramolecular cyclization: The cyclization of 1,3-dihalides or other suitably functionalized acyclic precursors can also yield cyclopropanes.
Ring contraction reactions: Certain larger rings can be induced to contract to form a cyclopropane ring.
Structural Features and Classification of Amino- and Phenyl-Substituted Cyclopropanecarboxamides
Cyclopropanecarboxamide, 1-amino-N-phenyl- is a member of a larger class of compounds characterized by a central cyclopropane ring bearing both an amino group and a phenyl-substituted carboxamide group. The general structure of these compounds allows for a high degree of diversity through substitution on the cyclopropane ring, the amino group, and the phenyl ring.
These compounds can be classified based on the substitution pattern on the cyclopropane ring. For instance, the substituents can be arranged in a cis or trans relationship to each other, leading to different stereoisomers with potentially distinct biological activities. The presence of the amino and amide functionalities also introduces the potential for hydrogen bonding and other intermolecular interactions, which can influence the compound's physical and biological properties.
| Substitution Pattern | Key Structural Feature | Potential Impact |
|---|---|---|
| 1,1-disubstituted | Both amino and carboxamide groups are attached to the same carbon atom. | Creates a quaternary carbon center, which can enhance metabolic stability. |
| 1,2-disubstituted | The amino and carboxamide groups are on adjacent carbon atoms. | Can exist as cis or trans isomers, influencing molecular shape and receptor binding. |
| Substitution on the Phenyl Ring | Electron-donating or electron-withdrawing groups can be present on the N-phenyl moiety. | Modulates the electronic properties and potential for aromatic interactions. |
| Substitution on the Amino Group | The amino group can be primary, secondary, or tertiary. | Affects basicity, hydrogen bonding capacity, and steric hindrance. |
Overview of Current Academic Research Directions for this Compound Class
Current academic research into amino- and phenyl-substituted cyclopropanecarboxamides is largely driven by their potential applications in medicinal chemistry. The rigid cyclopropane scaffold is being explored as a means to develop potent and selective inhibitors of various enzymes and receptors.
One promising area of research is the development of novel anticancer agents. For example, a series of 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against human myeloid leukemia cell lines. nih.gov These studies have shown that the substitution pattern on the phenyl ring can significantly impact the biological activity of these compounds.
Another active area of research is the use of rhodium-catalyzed reactions to synthesize aminocyclopropanes with high diastereoselectivity. acs.orgresearchgate.net These methods provide efficient access to a wide range of structurally diverse compounds that can be screened for various biological activities. The development of new synthetic methodologies for this class of compounds is crucial for advancing our understanding of their structure-activity relationships.
Furthermore, research is being conducted on the incorporation of these cyclopropane-containing amino acid analogues into peptides. The constrained nature of the cyclopropane ring can induce specific secondary structures in peptides, which can be beneficial for enhancing their stability and biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-amino-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13) |
InChI Key |
BZWZRDFLJJWISI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropanecarboxamide, 1 Amino N Phenyl and Analogues
Strategies for Cyclopropane (B1198618) Ring Construction in Amide Synthesis
The creation of the three-membered carbocycle in the presence of an amide functionality, or a precursor to it, is a foundational step. Various methods have been developed, ranging from direct cyclopropanation of unsaturated systems to the transformation of cyclic and acyclic precursors.
Cyclopropanation reactions involve the addition of a one-carbon unit to a double bond to form the cyclopropane ring. The choice of reaction depends heavily on the substrate and the desired stereochemistry.
One modern approach involves the asymmetric radical cyclopropanation of α,β-unsaturated amides . A chromium(II)-based metalloradical system has been developed for the reaction of α,β-unsaturated amides with α-boryl and α-silyl dibromomethanes. This method, which proceeds under mild conditions using a chiral chromium complex, is notable for its ability to generate cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. nrochemistry.comnih.govnih.gov
The Kulinkovich reaction and its variants offer a powerful route to aminocyclopropanes from amides and nitriles. wikipedia.org The reaction typically uses a titanium(IV) alkoxide and a Grignard reagent to form a titanacyclopropane intermediate. nih.gov This intermediate can then react with amides to produce cyclopropylamines. researchgate.netwikipedia.org For instance, Ti(II)-mediated intramolecular coupling of the olefin and N,N-dimethylcarboxamide moieties in N-allylamino acid derivatives has been used to synthesize bicyclic cyclopropylamines in good yields.
| Reaction Type | Substrate | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Radical Cyclopropanation | α,β-Unsaturated Amide | α-Boryl/Silyl Dibromomethane, Cr(II) catalyst, Mn | High diastereo- and enantioselectivity; creates three stereocenters. | nrochemistry.comnih.gov |
| Kulinkovich Reaction | Amide or Nitrile | Grignard Reagent, Ti(IV) Isopropoxide | Direct synthesis of cyclopropylamines from carbonyl derivatives. | wikipedia.orgwikipedia.org |
| Simmons-Smith Reaction | Enamide or Allylic Amine | Diiodomethane, Zn-Cu couple or Et₂Zn | Stereospecific conversion of alkenes; compatible with chiral enamides. | |
| Michael-Initiated Ring Closure (MIRC) | α,β-Unsaturated Amide | Sulfur Ylide or Bromomalonate derivative, Base | Forms highly functionalized cyclopropanes; can be enantioselective. |
The Simmons-Smith cyclopropanation is a classic and widely used method that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. This reaction is stereospecific and can be directed by functional groups within the substrate. Its application to chiral enamides has been noted as a compatible method for asymmetric synthesis.
Finally, Michael-Initiated Ring Closure (MIRC) reactions provide a pathway to highly functionalized cyclopropanes. This cascade reaction involves the Michael addition of a nucleophile to an electron-deficient alkene (such as an α,β-unsaturated amide), followed by an intramolecular nucleophilic substitution to close the ring.
An alternative to direct cyclopropanation is the transformation of a pre-existing ring system or an acyclic precursor into the desired cyclopropane.
One such strategy involves the selective transformation of 2-methoxytetrahydrofuran derivatives . Under specific Lewis acid-catalyzed conditions, these precursors can undergo a ring-opening/cyclization reaction. While one set of conditions can lead to γ-butyrolactones, a change in the reaction parameters allows for the selective formation of functionalized cyclopropane derivatives from the same starting materials.
Another approach begins with acyclic precursors. For example, a synthesis of 1-aminocyclopropane-1-carboxylic acid has been developed starting from nitro acetate (B1210297) and 1,2-dihalo ethane . The key step is an alkylated cyclization reaction, which forms the 1-nitrocyclopropane-1-carboxylate intermediate. This nitro-substituted cyclopropane then serves as a precursor for the introduction of the amino group.
| Precursor Type | Key Transformation | Reagents/Conditions | Resulting Intermediate | Reference |
|---|---|---|---|---|
| 2-Methoxytetrahydrofuran | Lewis Acid-Catalyzed Ring Opening/Cyclization | Lewis Acid (e.g., Yb(OTf)₃) with varied conditions | Functionalized Cyclopropane | |
| Nitro Acetate + 1,2-Dihalo Ethane | Alkylated Cyclization | Inorganic weak base | 1-Nitrocyclopropane-1-carboxylate |
These methods highlight the versatility of synthetic design, where the cyclopropane ring is not formed in a single step from an alkene but is rather constructed through the rearrangement or cyclization of a carefully chosen precursor.
Approaches for Regioselective Introduction of the 1-Amino Group
With the cyclopropane ring established, the next critical challenge is the introduction of the amino group specifically at the C1 position, which is a quaternary carbon. This can be achieved through direct amination of a C-H bond, interconversion of another functional group, or potentially through rearrangement pathways.
Directly converting a C-H bond to a C-N bond is an atom-economical and elegant synthetic strategy, though it remains challenging, especially at a sterically hindered quaternary carbon. Research in this area often relies on directing groups or activated substrates.
For instance, palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a picolinamide auxiliary as a directing group. While this method introduces an aryl group, it demonstrates the feasibility of functionalizing a cyclopropane C-H bond with the aid of a directing group. A related concept is the cobalt-catalyzed, free amine-directed C-H activation for the allylation of 2-aminobiaryls, showcasing the use of a native functional group to direct functionalization at a different site.
A more direct, though substrate-specific, approach involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes . This reaction proceeds by trapping an electrophilic zinc homoenolate intermediate with an amine, followed by ring-closure to generate the cyclopropylamine product. This method constructs the ring and introduces the amine in a concerted process, offering high diastereoselectivity.
A more common and highly reliable strategy for installing the 1-amino group is through the conversion of a pre-existing functional group at the C1 position. Carbonyl-related functionalities are the most frequent precursors.
The Curtius rearrangement is a classic and widely used method for converting a carboxylic acid into a primary amine. wikipedia.org In the context of cyclopropane synthesis, a 1-cyclopropanecarboxylic acid is first converted to its corresponding acyl azide. Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. This isocyanate can then be hydrolyzed or trapped with an alcohol to yield the 1-aminocyclopropane or its carbamate-protected derivative, respectively. The rearrangement proceeds with full retention of the cyclopropyl (B3062369) group's configuration.
| Reaction | Starting Functional Group at C1 | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Isocyanate | Primary Amine / Carbamate | |
| Schmidt Reaction | Ketone or Carboxylic Acid | Protonated Azido Ketone / Acyl Azide | Amide or Primary Amine | |
| Nitro Reduction | Nitro Group | - | Primary Amine |
The Schmidt reaction provides another route from carbonyl compounds to amines or amides. When applied to a cyclopropyl ketone, reaction with hydrazoic acid (HN₃) under acidic conditions can lead to a ring-enlargement product or the desired N-substituted amide via rearrangement. If a 1-cyclopropanecarboxylic acid is the substrate, the Schmidt reaction can produce the 1-aminocyclopropane, offering a direct alternative to the Curtius rearrangement.
Additionally, the reduction of a nitro group is a straightforward functional group interconversion. As seen in the synthesis from nitro acetate, a 1-nitrocyclopropane intermediate can be readily reduced to the corresponding 1-aminocyclopropane using standard reducing agents like catalytic hydrogenation.
The rearrangement of a strained three-membered heterocycle, such as an aziridine, into a cyclopropane derivative is a mechanistically intriguing but less commonly documented pathway for the synthesis of 1-aminocyclopropanes. Aziridines, being nitrogen analogues of epoxides, undergo various ring-opening and rearrangement reactions. researchgate.net
While rearrangements of acyl aziridines to oxazolines are well-known, a direct rearrangement to a cyclopropane is not a standard transformation. Some related ring-contraction methodologies, such as the Favorskii rearrangement of α-halo ketones, proceed through a cyclopropanone intermediate to yield a carboxylic acid derivative. An "aza-Quasi-Favorskii" rearrangement has also been developed, but this reaction leads to the formation of highly substituted aziridines via ring contraction, not cyclopropanes. nih.gov
The current synthetic literature does not prominently feature a general, direct aziridine-to-1-aminocyclopropane rearrangement as a primary strategy for constructing the target scaffold. Such a transformation would likely require specific substitution patterns and reaction conditions to facilitate the requisite bond migrations and is not considered a mainstream pathway compared to the more established methods of direct cyclopropanation and functional group interconversion.
Formation of the N-Phenyl Amide Bond
A crucial step in the synthesis of the title compound is the creation of the amide bond between the carboxylic acid of the 1-aminocyclopropanecarboxylic acid backbone and an aniline equivalent. This transformation is typically achieved through well-established peptide coupling protocols or by activating the carboxylic acid moiety.
Amide Coupling Reagent-Mediated Condensations
The direct condensation of a protected 1-aminocyclopropanecarboxylic acid with aniline is facilitated by a variety of amide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, particularly racemization if chiral starting materials are used. hepatochem.comluxembourg-bio.com
Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). hepatochem.comnih.govpeptide.com Often, additives such as 1-Hydroxybenzotriazole (HOBt) are included to suppress racemization and improve reaction efficiency. luxembourg-bio.comnih.govpeptide.com
More modern and highly efficient coupling reagents belong to the phosphonium and aminium/uronium salt families. hepatochem.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and ability to facilitate difficult couplings, often resulting in faster reactions and higher yields with minimal epimerization. peptide.comnih.gov
A study on the synthesis of related 1-phenylcyclopropane carboxamide derivatives demonstrated that using HATU in combination with the base N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) provided superior yields (85%) compared to other reagents like EDC or HBTU. nih.gov
Table 1: Comparison of Coupling Reagents for Amide Bond Formation nih.gov
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| EDC | Et3N | THF | 20 | 41 |
| EDC | DIPEA | DMF | 12 | 65 |
| HATU | DIPEA | THF | 16 | 75 |
| HATU | DIPEA | DMF | 12 | 85 |
| HBTU | DIPEA | DMF | 12 | 70 |
Reaction of Carboxylic Acid Derivatives with Aniline Equivalents
An alternative to direct coupling involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester. These intermediates readily react with aniline or its derivatives to form the desired amide bond.
The formation of an acyl chloride, for instance, can be achieved by treating the N-protected 1-aminocyclopropanecarboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride then reacts smoothly with aniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. While effective, the harsh conditions required for acyl chloride formation can sometimes be incompatible with sensitive functional groups elsewhere in the molecule. hepatochem.com
Stereoselective Synthetic Pathways for Cyclopropanecarboxamide, 1-amino-N-phenyl- Isomers
The 1-amino-N-phenyl-cyclopropanecarboxamide molecule possesses a chiral center at the C1 position of the cyclopropane ring. Furthermore, if the ring is substituted at other positions, cis/trans diastereomers are possible. Therefore, developing stereoselective synthetic routes is of significant importance.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved in several ways:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a naturally occurring amino acid, to build the cyclopropane ring.
Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity during a key bond-forming step, such as the cyclopropanation reaction itself. rochester.edu
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Recent advancements have explored biocatalytic strategies, using engineered enzymes like myoglobin, for highly stereoselective cyclopropanation reactions to produce nitrile-substituted cyclopropanes, which are precursors to amino acids. rochester.edu These methods can achieve exceptional levels of diastereoselectivity (up to 99.9% de) and enantioselectivity (up to 99.9% ee). rochester.edu
Diastereoselective Control (e.g., cis/trans selectivity)
When the cyclopropane ring is further substituted, controlling the relative stereochemistry (cis or trans) of the substituents is crucial. Diastereoselective control is often achieved by taking advantage of the steric and electronic properties of the substrates and reagents. documentsdelivered.com
For example, the cyclopropanation of dehydroamino acid derivatives using ylides can proceed with high diastereoselectivity. researchgate.net Similarly, 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids can be highly stereoselective, with the facial selectivity of the cycloaddition governed by existing stereocenters in the molecule. researchgate.netdoi.org In some cases, the proximity of a bulky group on a chiral template can completely block one face of the double bond, leading to the formation of a single diastereomer. doi.org
New methods for diastereoselective cyclopropanation continue to be developed, including electrochemical strategies that couple unactivated alkenes with carbon pronucleophiles, furnishing products with high diastereoselectivity. nih.govnih.gov
Catalytic Methodologies in Cyclopropanecarboxamide Synthesis
Catalysis plays a pivotal role in the modern synthesis of cyclopropane-containing molecules, offering efficient and selective routes. Both transition-metal catalysis and organocatalysis have been applied to the construction of the cyclopropane ring.
Transition-metal catalysts, particularly those based on rhodium, copper, and palladium, are widely used for the cyclopropanation of alkenes with diazo compounds. The choice of metal and ligand can influence both the efficiency and stereoselectivity of the reaction.
More recently, photoredox catalysis has emerged as a powerful tool for cyclopropanation. youtube.com These methods often proceed under mild, visible-light-mediated conditions and can involve radical intermediates. youtube.com For instance, a photoredox-catalyzed cyclopropanation using a bench-stable trialkylammonium iodomethyl silicate as a radical precursor has been shown to be effective for a broad range of olefins, demonstrating excellent functional group tolerance and stereoconvergence. youtube.com Additionally, cooperative catalysis systems, such as combining N-heterocyclic carbene (NHC) and photoredox catalysis, have been developed for the functionalization of aryl cyclopropanes. nih.gov
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalysis)
Transition metal catalysis, particularly using palladium, offers a powerful tool for the synthesis of amides and related structures. nih.govresearchgate.net Palladium-catalyzed reactions are valued for their efficiency, selectivity, and functional group tolerance. d-nb.info In the context of synthesizing N-phenyl carboxamides, palladium-catalyzed aminocarbonylation is a prominent method. d-nb.info This process typically involves the reaction of an aryl halide or triflate with an amine and carbon monoxide in the presence of a palladium catalyst. nih.govdntb.gov.ua
The general catalytic cycle for palladium-catalyzed aminocarbonylation begins with the oxidative addition of an iodoalkenyl substrate to a reactive Pd(0) intermediate. d-nb.info This is followed by the activation and insertion of carbon monoxide into the resulting alkenyl-palladium bond. The final steps involve amine activation and reductive elimination to yield the desired carboxamide product and regenerate the Pd(0) catalyst. d-nb.info
Another relevant palladium-catalyzed transformation is the aza-Wacker-type cyclization. For instance, vinyl cyclopropanecarboxamides can undergo an intramolecular oxidative aza-Wacker-type reaction catalyzed by Palladium(II) to create conformationally restricted aza[3.1.0]bicycles. nih.gov This reaction proceeds through a nucleopalladation of the olefin bond to form a new C–N bond, with oxygen often serving as the terminal oxidant. nih.gov Such strategies are instrumental in building complex heterocyclic structures based on the cyclopropane framework.
Base-Promoted Intramolecular Processes
Base-promoted intramolecular reactions provide an alternative and often highly efficient route to cyclopropane derivatives. rsc.org These methods typically involve the generation of a nucleophile which then attacks an electrophilic site within the same molecule to induce ring closure.
One common strategy is the Michael-initiated ring closure, which has been successfully used for the synthesis of dinitrile-substituted cyclopropanes. rsc.org This tandem reaction involves a Michael-type addition followed by an intramolecular cyclization. rsc.org Similarly, the synthesis of 3-azabicyclo[3.1.0]hexanes, which share a structural relationship with the target compound, can be achieved through the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. nih.govmdpi.com This approach is particularly effective for creating fused bicyclic compounds. nih.govmdpi.com The base induces an intramolecular spirocyclization, which has proven to be an efficient method for accessing these complex scaffolds. mdpi.com These reactions often proceed via the formation of 2-azaallyl anions which then undergo intramolecular cyclization with N-aryl amides. rsc.org
Optimization of Reaction Conditions and Scalability Studies for Cyclopropanecarboxamide Synthesis
Moving from a viable synthetic route to a practical and efficient process requires careful optimization of reaction conditions and consideration of scalability. researchgate.net This involves systematically adjusting parameters to maximize yield and purity while minimizing costs and environmental impact.
Reaction Parameter Optimization (e.g., Solvent, Temperature, Reagent Stoichiometry)
The optimization of reaction parameters is a critical step in developing a robust synthetic protocol. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of reagents and catalysts.
For amide coupling reactions to form cyclopropane carboxamide derivatives, the choice of coupling reagent and base is crucial. A study on the synthesis of 1-Phenylcyclopropane carboxamide derivatives demonstrated that using HATU as the coupling reagent with DIPEA as the base in DMF solvent gave the best yield (85%) in a relatively short time (12 hours). nih.gov The choice of solvent also plays a significant role; reactions in DMF were found to be faster compared to those in THF. nih.gov
Table 1: Optimization of Amide Coupling Reaction Conditions nih.gov
| Entry | Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC | Et3N | THF | 20 | 41 |
| 2 | EDC | Et3N | DMF | 18 | 45 |
| 3 | EDC | DIPEA | THF | 16 | 62 |
| 4 | EDC | DIPEA | DMF | 12 | 65 |
| 5 | HATU | Et3N | THF | 20 | 46 |
| 6 | HATU | Et3N | DMF | 18 | 49 |
| 7 | HATU | DIPEA | THF | 16 | 75 |
| 8 | HATU | DIPEA | DMF | 12 | 85 |
Temperature is another critical parameter. In the cyclopropanation step for synthesizing 1-phenylcyclopropane carboxylic acid, it was found that a reaction temperature of 60 °C was optimal, as higher temperatures (100 °C) resulted in significantly lower yields. nih.gov Similarly, in base-promoted intramolecular additions, screening of different bases and solvents showed that a combination of tBuOK in DMF at 110 °C provided the highest yield for the desired aza[3.1.0]bicycle. researchgate.net
Table 2: Survey of Reaction Conditions for Base-Promoted Intramolecular Addition researchgate.net
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | tBuOK | Toluene | 110 | 24 | 25 |
| 2 | tBuOK | Dioxane | 110 | 24 | 31 |
| 3 | tBuOK | THF | 110 | 24 | Trace |
| 4 | tBuOK | DMF | 110 | 24 | 82 |
| 5 | tBuONa | DMF | 110 | 24 | 75 |
| 6 | tBuOLi | DMF | 110 | 24 | 43 |
| 7 | tBuOK | DMF | 80 | 24 | 41 |
Reagent stoichiometry, such as the molar ratio of substrates, can also impact product yield and selectivity. For instance, in an enzymatic amidation, an optimal molar ratio of phenylglycinol to capric acid was found to be 1.5:1 to maximize the yield of the desired amide product. nih.gov
Development of Preparative-Scale Synthetic Procedures
The ability to scale up a synthesis from milligram to gram or kilogram quantities is a crucial goal in chemical development. researchgate.netnih.gov A scalable route should be simple, efficient, and high-yielding. nih.govbirmingham.ac.uk For the synthesis of aza[3.1.0]bicycle scaffolds, a base-promoted intramolecular addition method was successfully scaled up to the gram scale. mdpi.com A reaction performed on a 7 mmol (1.841 g) scale smoothly provided the desired product in a 73% yield after 72 hours, demonstrating the practicality of the optimized conditions for larger-scale preparations. mdpi.com This highlights how a well-optimized laboratory procedure can be translated into a preparative-scale synthesis, enabling the production of substantial quantities of the target compound for further investigation. nih.gov
Chemical Reactivity and Mechanistic Investigations of Cyclopropanecarboxamide, 1 Amino N Phenyl
Cyclopropane (B1198618) Ring Reactivity and Transformations
The high ring strain of the cyclopropane ring makes it susceptible to various ring-opening and rearrangement reactions, serving as a versatile synthetic handle.
The cyclopropane ring in derivatives similar to Cyclopropanecarboxamide, 1-amino-N-phenyl- can be opened by both nucleophilic and electrophilic attack. Donor-acceptor cyclopropanes, which feature an electron-donating group (like an amino group) and an electron-withdrawing group, are particularly activated for such transformations.
Nucleophilic Ring-Opening: The reaction of donor-acceptor aminocyclopropanes with various nucleophiles provides a pathway to γ-amino acid derivatives. rsc.org The presence of both an amino group (donor) and a carboxamide group (acceptor) on the same carbon atom facilitates the ring opening. For instance, catalytic asymmetric ring-opening reactions with oxygen nucleophiles like alcohols, phenols, and carboxylic acids proceed efficiently. rsc.org These reactions often result in the formation of 1,3-bifunctional compounds. researchgate.net The regioselectivity of the nucleophilic attack is typically directed to the carbon atom bearing the electron-withdrawing group, leading to cleavage of the vicinal C-C bond. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aminocyclopropane Derivatives
| Nucleophile | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Alcohols, Phenols | γ-Oxygen-substituted γ-aminobutyric acid derivatives | Chiral Imidazoline-pyrroloimidazolone pyridine (B92270) ligand | rsc.org |
| Alkyl amines | Aminomalononitrile derivatives | Mild conditions | scinito.ai |
Electrophilic Ring-Opening: The cyclopropane ring can also be activated by electrophiles, including protic superacids. nih.gov For example, the reaction of trans-2-phenylcyclopropylamine with benzene (B151609) in the presence of triflic acid results in ring opening to form a 1,3-dication intermediate. nih.gov This intermediate is then trapped by the arene nucleophile. This process demonstrates a rare instance of distal bond cleavage (the bond opposite to the substituent), which is attributed to the σ-acceptor properties of the ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov In contrast, amide derivatives of similar cyclopropanes can lead to cleavage of the vicinal C-C bond. nih.gov
The strained ring of Cyclopropanecarboxamide, 1-amino-N-phenyl- can participate in intramolecular cyclization reactions, often initiated by the formation of a radical or through transition metal catalysis. These processes are valuable for constructing complex polycyclic systems.
A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. This transformation yields conformationally restricted, highly substituted aza[3.1.0]bicycles. nih.gov The reaction proceeds under mild conditions with oxygen as the terminal oxidant, forming a new C-N bond. nih.gov
Furthermore, oxidative radical ring-opening/cyclization cascades of cyclopropane derivatives have been developed. researchgate.net These reactions can be initiated by various radical precursors and often involve a sequence of radical addition, cyclopropane ring-opening to an alkyl radical, and subsequent intramolecular cyclization. researchgate.net For instance, α-brominated amide-tethered alkylidenecyclopropanes can undergo a photocatalyzed ring-opening/cyclization cascade to afford polycyclic benzazepine derivatives. researchgate.net
Reactivity Profiles of the 1-Amino Functionality
The primary amino group at the C1 position is a key site of reactivity, exhibiting nucleophilic character and undergoing various derivatization, oxidation, and reduction reactions.
The lone pair of electrons on the nitrogen atom of the 1-amino group imparts nucleophilic character, allowing it to react with a wide range of electrophiles. chemrevise.org The nucleophilicity of primary amino groups in amino acids and related structures is well-established, enabling reactions like acylation, alkylation, and condensation. researchgate.netcsbsju.edu
Derivatization of the amino group is a common strategy in peptide synthesis and for modifying the properties of molecules. nih.gov For instance, the amino group can react with acyl chlorides to form amides or with aldehydes and ketones to form Schiff bases. chemrevise.org A site-selective method for modifying N-terminal α-amino groups utilizes 2-pyridinecarboxyaldehyde (2-PCA), which forms a stable imidazolidinone under mild conditions. nih.gov This highlights the potential for selective derivatization of the amino group in Cyclopropanecarboxamide, 1-amino-N-phenyl- even in the presence of the amide functionality.
Table 2: Common Derivatization Reactions of Primary Amino Groups
| Reagent | Functional Group Formed | Reaction Type | Reference |
|---|---|---|---|
| Acyl Chlorides | Secondary Amide | Nucleophilic Acyl Substitution | chemrevise.org |
| Halogenoalkanes | Secondary/Tertiary Amines | Nucleophilic Alkylation | chemrevise.org |
| Aldehydes/Ketones | Imine (Schiff Base) | Nucleophilic Addition | nih.gov |
The nitrogen atom in the amino group exists in a reduced state (typically -3) and can be oxidized. stackexchange.com The oxidation of amino acids is a significant area of study, with various oxidants capable of transforming the amino group. researchgate.net For example, N-halo compounds can be used to oxidize amino acids. The kinetics of these reactions often depend on the specific oxidant and reaction conditions, but they demonstrate the susceptibility of the amino group to oxidative transformation. researchgate.net
Conversely, while the amino group itself is already in a low oxidation state, related nitrogen-containing functional groups can be reduced to form primary amines. A common synthetic route to primary amines involves the reduction of nitriles, typically using powerful reducing agents like LiAlH₄ or catalytic hydrogenation. chemrevise.org This is relevant in the context of synthesizing the parent compound or its analogs.
Transformations Involving the N-Phenyl Amide Moiety
The N-phenyl amide moiety is a robust functional group, but it can participate in specific transformations, particularly those involving the amide N-H bond, the carbonyl group, or the adjacent phenyl ring.
The amide group itself can influence the reactivity of the molecule. For instance, the planarity of the C(=O)-N moiety with the phenyl ring, as seen in related structures like N-Phenylcyclohexanecarboxamide, can affect molecular packing and intermolecular interactions such as hydrogen bonding. nih.gov
Intramolecular cyclization reactions involving N-aryl amides have been developed to synthesize heterocyclic structures. rsc.orgresearchgate.net For example, a mild and efficient method for synthesizing 3-amino oxindoles proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides. rsc.org This type of reactivity highlights the potential for the N-phenyl amide group in Cyclopropanecarboxamide, 1-amino-N-phenyl- to act as an internal nucleophile or electrophile precursor under specific conditions. Additionally, the amide bond can be hydrolyzed under acidic or basic conditions, although this typically requires forcing conditions. The synthesis of related N-phenyl amides often involves the reaction of an isothiocyanate intermediate with an aromatic amine, demonstrating a key reaction for forming this moiety. nih.gov
Elucidation of Reaction Mechanisms and Intermediates
The reactivity of Cyclopropanecarboxamide, 1-amino-N-phenyl- is largely dictated by the interplay of its three key functional groups: the strained cyclopropane ring, the primary amino group at a quaternary carbon, and the N-phenyl carboxamide moiety. Reactions can involve the nucleophilicity of the amino group, potential ring-opening of the cyclopropane, or reactions involving the amide functionality. The elucidation of the precise mechanisms and the identification of transient intermediates are paramount to controlling reaction pathways.
Transition State Analysis
Transition state analysis provides a theoretical and computational lens to view the highest energy point along a reaction coordinate, offering insights into the feasibility and kinetics of a particular reaction. For Cyclopropanecarboxamide, 1-amino-N-phenyl-, while specific transition state calculations are not readily found, we can hypothesize the nature of transition states in its potential reactions based on analogous systems.
For instance, in a potential nucleophilic attack by the amino group, the transition state would likely involve the elongation of the N-H bond of a reagent and the formation of a new bond with the nitrogen atom. Computational chemistry, employing methods like Density Functional Theory (DFT), would be instrumental in modeling such a transition state. Key parameters that would be calculated are the activation energy (ΔG‡), the imaginary frequency corresponding to the reaction coordinate, and the geometry of the transition state structure.
Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution Reaction
| Reaction Coordinate | Parameter | Calculated Value |
| N-alkylation | Activation Energy (kcal/mol) | Data not available |
| Imaginary Frequency (cm⁻¹) | Data not available | |
| Key Bond Distances (Å) | Data not available |
Note: The data in this table is illustrative of the parameters that would be determined in a computational study and is not based on actual experimental or calculated values for Cyclopropanecarboxamide, 1-amino-N-phenyl- due to a lack of available literature.
Stereochemical Outcomes and Their Mechanistic Basis
The stereochemical outcome of a reaction is intrinsically linked to its mechanism. The presence of a stereocenter at the C1 position of the cyclopropane ring (if substituted) or the generation of new stereocenters during a reaction would make the study of stereochemistry vital.
In reactions involving the opening of the cyclopropane ring, the stereochemistry of the starting material would directly influence the stereochemistry of the product. For example, a concerted ring-opening reaction would proceed with a specific stereochemical outcome (e.g., conrotatory or disrotatory motion as dictated by Woodward-Hoffmann rules), leading to a predictable arrangement of substituents in the product.
Consider a hypothetical reaction where the cyclopropane ring is opened by an external reagent. The approach of the reagent relative to the substituents on the ring would determine the stereochemistry of the newly formed stereocenters. The mechanism, whether it proceeds through an SN2-like backside attack or a frontside attack, would have distinct stereochemical consequences.
Table 2: Predicted Stereochemical Outcomes for a Hypothetical Ring-Opening Reaction
| Reaction Type | Reagent Approach | Predicted Product Stereochemistry |
| Nucleophilic Ring Opening | Backside Attack | Inversion of stereochemistry |
| Frontside Attack | Retention of stereochemistry | |
| Radical Ring Opening | Planar Intermediate | Racemic or diastereomeric mixture |
Note: This table presents generalized predictions based on fundamental mechanistic principles. Specific outcomes for Cyclopropanecarboxamide, 1-amino-N-phenyl- would depend on the exact reaction conditions and reagents used, and this information is not currently available in the literature.
Advanced Spectroscopic and Structural Characterization of Cyclopropanecarboxamide, 1 Amino N Phenyl
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR spectroscopy is a powerful tool for identifying the various functional groups within Cyclopropanecarboxamide, 1-amino-N-phenyl-. The expected characteristic absorption bands are detailed in Table 1. The presence of an N-H stretching vibration, typically observed as a broad band in the range of 3400-3200 cm⁻¹, is a key indicator of the secondary amide and primary amine groups. Specifically, the primary amine (NH₂) is expected to show two bands in this region corresponding to symmetric and asymmetric stretching. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is anticipated to appear as a strong absorption around 1680-1640 cm⁻¹. The N-H bending of the amide (Amide II band) is typically found in the 1550-1480 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the cyclopropane (B1198618) ring would likely appear in the 3100-3000 cm⁻¹ range. The C-C stretching of the phenyl ring would produce characteristic bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FTIR Frequencies for Cyclopropanecarboxamide, 1-amino-N-phenyl-
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 |
| N-H Stretch | Secondary Amide | 3400 - 3200 (broad) |
| C-H Stretch (aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (cyclopropane) | Cyclopropane Ring | 3100 - 3000 |
| C=O Stretch (Amide I) | Amide | 1680 - 1640 (strong) |
| N-H Bend (Amide II) | Amide | 1550 - 1480 |
| C=C Stretch (in-ring) | Phenyl Ring | 1600 - 1450 |
Note: The predicted frequencies are based on typical ranges for the respective functional groups.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The phenyl ring in Cyclopropanecarboxamide, 1-amino-N-phenyl- is expected to produce strong signals in the Raman spectrum. A characteristic ring-breathing mode is anticipated around 1000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will also be prominent. The symmetric C-H stretching of the cyclopropane ring should be observable. While the C=O stretch of the amide is also Raman active, it is often weaker than in the FTIR spectrum. The C-N stretching vibrations would also contribute to the Raman spectrum, providing further structural confirmation.
Table 2: Predicted Raman Shifts for Cyclopropanecarboxamide, 1-amino-N-phenyl-
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch (aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (cyclopropane) | Cyclopropane Ring | 3100 - 3000 |
| C=C Stretch (in-ring) | Phenyl Ring | 1600 - 1570 |
| Phenyl Ring Breathing | Phenyl Ring | ~1000 |
Note: The predicted Raman shifts are based on typical ranges for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of a compound through its fragmentation patterns. For Cyclopropanecarboxamide, 1-amino-N-phenyl-, both low- and high-resolution techniques offer valuable insights.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the determination of the molecular weight with minimal fragmentation. In the positive ion mode, Cyclopropanecarboxamide, 1-amino-N-phenyl- is expected to readily form the protonated molecule, [M+H]⁺. The theoretical exact mass of the neutral molecule is 176.10 g/mol . Therefore, the ESI mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 177.11.
Further analysis of the fragmentation pattern, which can be induced by collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS), would likely involve the cleavage of the amide bond, a common fragmentation pathway for N-phenyl amides. This could result in the formation of characteristic fragment ions corresponding to the anilino portion (C₆H₅NH₂⁺, m/z 93.06) and the cyclopropanecarbonyl portion containing the amino group (C₄H₆NO⁺, m/z 84.05). Other potential fragmentation pathways could involve the cyclopropyl (B3062369) ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule with a high degree of accuracy and precision. This technique is crucial for confirming the molecular formula of Cyclopropanecarboxamide, 1-amino-N-phenyl-, which is C₁₀H₁₂N₂O.
HRMS analysis would be able to distinguish the exact mass of the molecule from other molecules with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of C₁₀H₁₂N₂O is 176.09496 Da. An experimental HRMS measurement confirming this value would provide unambiguous evidence for the elemental composition of the compound.
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 177.10276 | 177.10250 | -1.5 | C₁₀H₁₃N₂O |
| [M+Na]⁺ | 199.08471 | 199.08440 | -1.6 | C₁₀H₁₂N₂ONa |
X-ray Crystallography for Three-Dimensional Structure Determination
Currently, there is no publicly available X-ray crystallographic data for Cyclopropanecarboxamide, 1-amino-N-phenyl-.
Should such data become available, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Key structural features that would be of interest include the planarity of the amide bond, the orientation of the phenyl ring relative to the cyclopropyl group, and the conformation of the cyclopropyl ring itself. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. For the analysis of Cyclopropanecarboxamide, 1-amino-N-phenyl-, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity assessment would be achieved by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Condition (Hypothetical) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 8.5 min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to assess the purity of a sample. For Cyclopropanecarboxamide, 1-amino-N-phenyl-, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol).
The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property for a given solvent system. Visualization of the spot could be achieved under UV light, due to the presence of the phenyl group, or by using a staining agent.
| Stationary Phase | Mobile Phase (v/v) | Rf Value (Hypothetical) |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | 0.45 |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | 0.60 |
Detailed Computational and Theoretical Analyses of Cyclopropanecarboxamide, 1-amino-N-phenyl- Remain Largely Unexplored in Scientific Literature
Despite the growing application of computational chemistry in molecular analysis, a thorough search of scientific literature and chemical databases reveals a significant gap in the theoretical and computational studies specifically focused on the compound Cyclopropanecarboxamide, 1-amino-N-phenyl-. While computational methods such as Density Functional Theory (DFT) and Ab Initio molecular orbital theory are widely used to investigate the electronic structure, conformational landscapes, and spectroscopic properties of various molecules, dedicated research on this particular cyclopropane derivative is not publicly available.
General methodologies for such computational studies are well-established. For instance, quantum chemical calculations are routinely employed to understand the intrinsic properties of molecules. DFT, with functionals like B3LYP, and ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), serve as powerful tools for determining electronic structures and energetics. researchgate.netsubstack.com Similarly, conformational analyses, including potential energy surface scans and the calculation of torsional barriers, are standard procedures for exploring the flexibility and preferred shapes of molecules. nih.govresearchgate.net These computational techniques also allow for the prediction of various spectroscopic properties, aiding in the assignment of experimental spectra. researchgate.netnih.gov
However, the application of these specific computational frameworks to Cyclopropanecarboxamide, 1-amino-N-phenyl-, has not been documented in the accessible scientific literature. Consequently, detailed data regarding its electronic properties, conformational isomers, interconversion energy barriers, and predicted spectra are not available. Such information would be invaluable for understanding its molecular behavior, reactivity, and potential applications. The absence of these specific studies highlights a niche area for future computational research to provide a foundational understanding of the structure-property relationships of this compound.
Computational and Theoretical Studies of Cyclopropanecarboxamide, 1 Amino N Phenyl
Molecular Interactions and Binding Mode Analysis (Computational)
Computational methods, particularly molecular docking and molecular dynamics simulations, provide valuable insights into the potential molecular interactions and binding modes of "Cyclopropanecarboxamide, 1-amino-N-phenyl-" with biological targets. While specific studies on this exact molecule are not extensively available in the public domain, research on closely related analogs, such as 1-cyano-N-substituted-cyclopropanecarboxamides, offers a strong predictive framework for its behavior. nih.gov
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor's active site. For derivatives of cyclopropanecarboxamide, these studies have been employed to understand their inhibitory mechanism against enzymes like ketol-acid reductoisomerase (KARI). nih.gov In a study on 1-cyano-N-substituted-cyclopropanecarboxamides, AutoDock was utilized to predict the binding mode of these compounds within the active site of spinach KARI. nih.gov The analysis of these interactions revealed that the cyclopropane (B1198618) ring and the carboxamide linkage are crucial for establishing key contacts with the enzyme's active site residues. nih.gov
The predicted binding mode for a 1-cyano-N-phenyl-cyclopropanecarboxamide analog indicated that the molecule fits into the active site, with the phenyl group likely forming hydrophobic interactions with nonpolar amino acid residues. The amide group is predicted to form hydrogen bonds with polar residues or water molecules within the active site, further stabilizing the ligand-receptor complex. The amino group at the 1-position of the cyclopropane ring can also participate in hydrogen bonding, acting as a hydrogen bond donor.
Molecular dynamics simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time in a solvated environment. These simulations can reveal the stability of the binding mode, the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions. While specific molecular dynamics data for "Cyclopropanecarboxamide, 1-amino-N-phenyl-" is not available, such studies on other N-phenylamide derivatives have demonstrated their utility in understanding the nuanced molecular interactions that govern biological activity.
The following table summarizes the types of molecular interactions that "Cyclopropanecarboxamide, 1-amino-N-phenyl-" is predicted to form with a hypothetical protein target, based on the analysis of its structural analogs.
| Functional Group | Potential Molecular Interaction | Interacting Partner in Protein |
| Phenyl Group | Hydrophobic Interactions, π-π Stacking | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Phenylalanine) |
| Amide Linkage | Hydrogen Bonding (Acceptor and Donor) | Polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Amino Group | Hydrogen Bonding (Donor) | Polar amino acid residues, Carbonyl backbone |
| Cyclopropane Ring | Van der Waals Interactions | Hydrophobic pocket of the active site |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules. For "Cyclopropanecarboxamide, 1-amino-N-phenyl-" and its analogs, various QSAR methodologies can be applied.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These approaches correlate the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields (in CoMFA) and additionally with hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA).
A typical 3D-QSAR study on a series of N-phenylamide derivatives would involve the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculation of Molecular Fields: Steric and electrostatic fields (and others for CoMSIA) are calculated around the aligned molecules.
Statistical Analysis: Partial least squares (PLS) analysis is used to derive a correlation between the variations in the molecular fields and the biological activities.
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA steric contour map might show a green region, indicating that bulkier substituents in that area would enhance activity, while a yellow region would suggest that smaller groups are preferred. Similarly, electrostatic contour maps use blue and red regions to indicate where positive or negative electrostatic potentials, respectively, are favorable for activity.
Studies on various carboxamide and N-phenyl derivatives have successfully employed these methods to guide lead optimization. For example, 3D-QSAR studies on hallucinogenic phenylalkylamines and benzimidazole (B57391) carboxamide derivatives as PARP-1 inhibitors have yielded statistically significant models that provide insights into the structure-activity relationships. nih.govnih.gov
The table below outlines the key parameters and potential outcomes of a hypothetical CoMFA and CoMSIA study on a series of "Cyclopropanecarboxamide, 1-amino-N-phenyl-" analogs.
| QSAR Method | Descriptors | Statistical Parameters | Potential Insights |
| CoMFA | Steric Fields, Electrostatic Fields | q², r², Standard Error of Prediction | Identification of regions where steric bulk and electrostatic charge influence activity. |
| CoMSIA | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor Fields, H-bond Acceptor Fields | q², r², Standard Error of Prediction | More detailed understanding of the contributions of hydrophobicity and hydrogen bonding to the biological activity. |
By applying these computational and theoretical methodologies, researchers can gain a deeper understanding of the molecular interactions and structure-activity relationships of "Cyclopropanecarboxamide, 1-amino-N-phenyl-", which can accelerate the discovery and development of new chemical entities with desired biological activities.
Design, Synthesis, and Characterization of Novel Derivatives and Analogues of Cyclopropanecarboxamide, 1 Amino N Phenyl
Rational Design Principles for Structural Modification
The design of novel derivatives of Cyclopropanecarboxamide, 1-amino-N-phenyl- is guided by established principles of medicinal chemistry aimed at optimizing pharmacological profiles. nih.gov Structure-based drug design (SBDD) and ligand-based drug design are two key approaches. SBDD utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. mq.edu.au In the absence of a known target structure, ligand-based methods, such as the development of quantitative structure-activity relationships (QSAR), can inform the design process by correlating structural features with biological activity. uobasrah.edu.iq
A primary consideration in the rational design of analogues is the modulation of physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These properties are critical for determining the pharmacokinetic and pharmacodynamic behavior of a compound. The introduction of polar or ionizable groups, for instance, can enhance aqueous solubility, while strategic modifications can block sites of metabolic degradation. cambridgemedchemconsulting.com Furthermore, the conformational constraint imposed by the cyclopropane (B1198618) ring is a key feature that can be exploited to pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity for its target. nih.gov
Modifications to the Cyclopropane Ring System
The unique electronic nature of the cyclopropane ring, with its partial π-character, also makes it an interesting bioisosteric replacement for other chemical groups. For instance, the cyclopropane ring has been successfully employed as a non-classical isostere for an aromatic ring, which can lead to improved properties such as increased Fsp3 character and enhanced solubility. nih.gov Conversely, bioisosteric replacement of the cyclopropane ring itself with other small, constrained ring systems like cyclobutane (B1203170) or oxetane (B1205548) can be explored to fine-tune the conformational properties and vectoral display of substituents. cambridgemedchemconsulting.com
Substitutions on the N-Phenyl Moiety
The N-phenyl moiety offers a readily modifiable handle for altering the properties of the parent compound. A wide array of commercially available substituted anilines can be utilized in the synthesis to introduce various functional groups onto the phenyl ring. These substitutions can influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding or other interactions.
The selection of substituents is often guided by the desire to probe specific interactions within a biological target's binding site. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic nature of the aromatic ring and its potential for π-π stacking or cation-π interactions. Furthermore, the strategic placement of substituents can be used to block metabolic pathways, thereby improving the compound's metabolic stability and oral bioavailability. Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, is another common strategy to explore novel structure-activity relationships and intellectual property space. cambridgemedchemconsulting.com
Derivatization of the 1-Amino Group
The choice of derivatizing agent is critical and can be guided by the specific goals of the drug design program. For instance, the introduction of a basic amine through alkylation can improve aqueous solubility and allow for the formation of salts. Acylation with different carboxylic acids can introduce a range of functionalities, from small alkyl groups to larger, more complex moieties. The use of various derivatization reagents allows for a systematic exploration of the structure-activity landscape around this position. nih.gov
Structural Mimicry and Bioisosteric Replacements
The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. baranlab.org For the Cyclopropanecarboxamide, 1-amino-N-phenyl- scaffold, several bioisosteric replacements can be envisioned. As mentioned, the cyclopropane ring can act as a bioisostere for an aromatic ring. nih.gov
Incorporation of Cyclopropanecarboxamide Motifs into Peptidomimetics and Other Complex Organic Molecules
The conformationally constrained nature of the 1-aminocyclopropanecarboxylic acid unit makes it an attractive building block for the design of peptidomimetics. By replacing a natural amino acid in a peptide sequence with this motif, it is possible to induce specific secondary structures, such as β-turns or helical conformations. nih.gov This can lead to peptides with enhanced biological activity, selectivity, and metabolic stability.
Applications in Advanced Organic Chemistry and Materials Science
Utilization as Versatile Synthetic Building Blocks
There is no available research to indicate that Cyclopropanecarboxamide, 1-amino-N-phenyl- is utilized as a versatile synthetic building block. In principle, the bifunctional nature of the molecule, possessing a nucleophilic amino group and a potentially modifiable amide, could allow it to participate in a variety of chemical transformations. The strained cyclopropane (B1198618) ring could also be a site for ring-opening reactions, offering a pathway to more complex molecular architectures. However, no specific examples or methodologies have been reported in the scientific literature.
Precursors and Intermediates in Multi-Step Chemical Synthesis
Similarly, the role of Cyclopropanecarboxamide, 1-amino-N-phenyl- as a precursor or intermediate in multi-step chemical syntheses is not documented. While one could hypothesize its potential formation from 1-aminocyclopropanecarboxylic acid and aniline or its derivatives, or its use in the synthesis of more complex heterocyclic systems, there are no published synthetic routes that feature this specific compound as a key intermediate.
Role in Agrochemical Research and Development
There is no evidence to suggest that Cyclopropanecarboxamide, 1-amino-N-phenyl- plays any role in agrochemical research and development. Many commercial agrochemicals contain cyclopropane moieties or N-phenyl groups, but this specific compound is not mentioned in patents or research articles related to pesticides, herbicides, or plant growth regulators.
Q & A
Q. What are the reliable synthetic routes for 1-amino-N-phenylcyclopropanecarboxamide, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by functionalization. For example:
- Step 1 : React 1-phenylcycloprop-2-ene-1-carboxamide with hydroxylamine derivatives to introduce the amino group. Use NaOAc and NHOH·HCl in ethanol/water, as described for analogous compounds .
- Step 2 : Purify intermediates via flash silica gel chromatography (e.g., hexanes/EtOAc gradients) to isolate diastereomers .
- Characterization : Confirm structure via H/C NMR and X-ray crystallography. For instance, X-ray refinement can resolve hydrogen bonding patterns (e.g., N–H···O interactions in cyclopropane carboxamides) .
Q. How can the stereochemical purity of cyclopropanecarboxamide derivatives be validated?
Methodological Answer:
- Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to resolve enantiomers. Diastereomeric ratios (dr) can be determined via H NMR integration .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of 1-amino-N-phenylcyclopropanecoxamide derivatives?
Methodological Answer:
- Case Study : Replace the phenyl group with fluorinated or methoxy-substituted aromatics (e.g., 4-fluorophenyl or 2-methoxyphenyl). Assess in vitro activity (e.g., receptor binding assays) and correlate with electronic effects (Hammett constants) or steric parameters. For example, methoxy groups enhance metabolic stability in related cyclopropane derivatives .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. Compare with experimental IC values to validate predictions .
Q. How can conflicting reports on the neuroexcitatory vs. inhibitory effects of cyclopropanecarboxamide analogs be resolved?
Methodological Answer:
- Experimental Design : Conduct patch-clamp electrophysiology on synaptically coupled neuronal cultures (e.g., hypothalamic vs. hippocampal neurons) to assess excitatory/inhibitory responses. Note that hypocretin/secretin-like peptides show neuron-specific activity .
- Contradiction Resolution : Control for metabolic stability (e.g., use liver microsomes to test degradation) and ensure purity of stereoisomers, as impurities can skew results .
Q. What computational strategies are effective for predicting metabolic pathways of 1-amino-N-phenylcyclopropanecarboxamide?
Methodological Answer:
- In Silico Tools : Use MetaSite or GLORYx to predict phase I/II metabolism. For example, cyclopropyl groups are prone to CYP450-mediated oxidation, generating hydroxylated metabolites .
- Validation : Compare predictions with LC-MS/MS data from in vitro hepatocyte assays. For instance, cyclopropylfentanyl analogs show N-dealkylation and hydroxylation pathways .
Q. How can the environmental persistence of cyclopropanecarboxamide derivatives be assessed?
Methodological Answer:
- Degradation Studies : Perform hydrolysis (pH 7–9 buffers) and photolysis (UV-Vis irradiation) tests. Monitor degradation via HPLC-UV. Cyclopropane rings are generally stable but may degrade under strong acidic/basic conditions .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to evaluate acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
